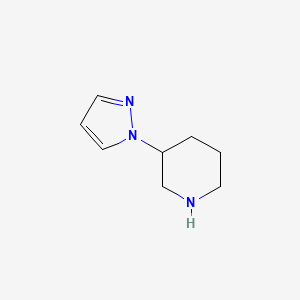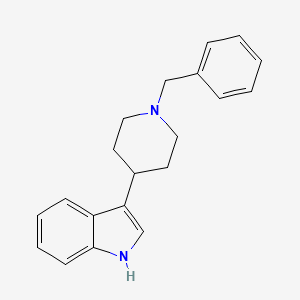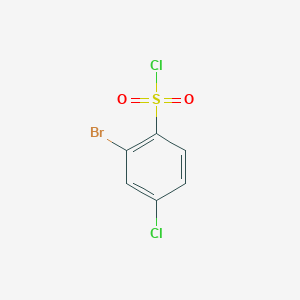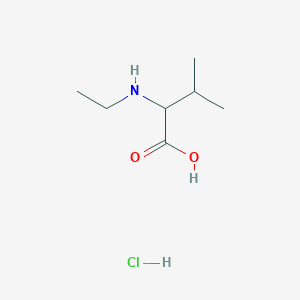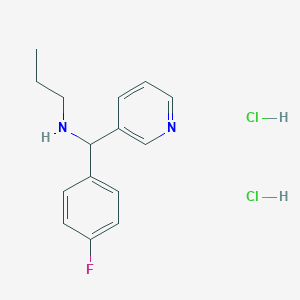 (4-Fluorofenil)(piridin-3-il)metilamina dihidrocloruro CAS No. 1305711-92-5"
>
(4-Fluorofenil)(piridin-3-il)metilamina dihidrocloruro CAS No. 1305711-92-5"
>
(4-Fluorofenil)(piridin-3-il)metilamina dihidrocloruro
Descripción general
Descripción
[(4-Fluorophenyl)(pyridin-3-yl)methyl](propyl)amine dihydrochloride is a useful research compound. Its molecular formula is C15H19Cl2FN2 and its molecular weight is 317.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Fluorophenyl)(pyridin-3-yl)methyl](propyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Fluorophenyl)(pyridin-3-yl)methyl](propyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Investigadores han sintetizado derivados de este compuesto y han evaluado su actividad antimicrobiana in vitro. Notablemente, el compuesto 5g exhibió una potente actividad antibacterial, mientras que el compuesto 5k demostró ser efectivo como agente antifúngico. Además, los compuestos 5f, 5g, 5l y 5m se examinaron contra Staphylococcus aureus resistente a la meticilina (MRSA) con baja citotoxicidad .
- El flúor juega un papel crucial en el diseño de fármacos debido a sus propiedades únicas. La introducción de flúor puede influir en la conformación, pKa, permeabilidad de la membrana y farmacocinética. Este compuesto aprovecha el flúor estratégicamente para mejorar su actividad biológica .
- Los derivados de pirazol, como este compuesto, han llamado la atención por sus diversas actividades biológicas. Estas incluyen efectos antimicrobianos, antivirales, anticancerígenos, herbicidas y antiinflamatorios. La combinación de pirazol y motivos 1,3,4-oxadiazol contribuye a su potencial farmacológico .
- El heterociclo de 1,3,4-oxadiazol actúa como un bioisóstero para amidas y ésteres. Mejora la actividad farmacológica al participar en interacciones de enlace de hidrógeno con los receptores. Los derivados de 1,3,4-oxadiazol de este compuesto han mostrado actividades de amplio espectro, incluidos efectos antimicrobianos, antivirales y antituberculosos .
- Las piridinas fluoradas son de interés en la síntesis de fármacos. Si bien este compuesto contiene un grupo piridinilo, explorar sus análogos fluorados podría revelar propiedades farmacológicas adicionales. Investigaciones adicionales pueden descubrir nuevas aplicaciones en este contexto .
- El andamio de propilamina en este compuesto proporciona versatilidad para el descubrimiento de fármacos. Los investigadores han explorado estructuras relacionadas (por ejemplo, benzoimidazopiridinas, tiazolidinonas) para una posible actividad anticancerígena. Aunque no son significativamente superiores a la doxorubicina, estos compuestos ofrecen una promesa para una mayor optimización .
Actividad antimicrobiana
Diseño de fármacos e incorporación de flúor
Derivados de pirazol
Bioisósteros de 1,3,4-oxadiazol
Piridinas fluoradas
Andamio versátil para el descubrimiento de fármacos
Mecanismo De Acción
Target of Action
The primary targets of (4-Fluorophenyl)(pyridin-3-yl)methylamine dihydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many amines, it may interact with its targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Fluorophenyl)(pyridin-3-yl)methylamine dihydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-3-ylmethyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2.2ClH/c1-2-9-18-15(13-4-3-10-17-11-13)12-5-7-14(16)8-6-12;;/h3-8,10-11,15,18H,2,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNDJJIITFGEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


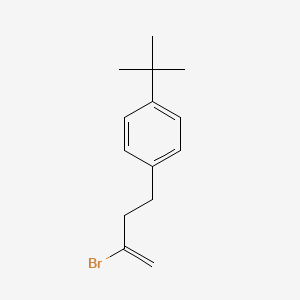
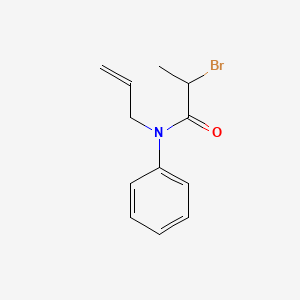
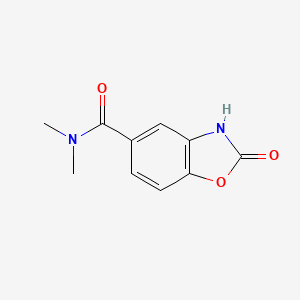


![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)
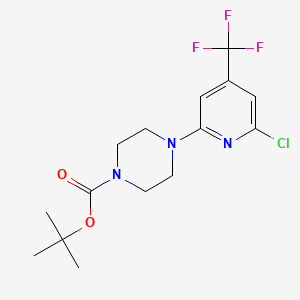
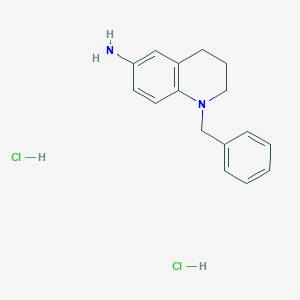
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)
